molecular formula C8H16ClNO B3049132 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride CAS No. 1951440-87-1

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride

Cat. No.: B3049132
CAS No.: 1951440-87-1
M. Wt: 177.67
InChI Key: LFNOPQATAUXHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride is a bicyclic compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is known for its unique structure, which includes a nitrogen atom within the bicyclic framework, making it an interesting subject for chemical and pharmaceutical research.

Scientific Research Applications

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride” indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Therefore, the future directions for “3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride” could involve its use in the synthesis of these natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used in a one-pot tandem Mannich annulation . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to changes in cellular functions, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Azabicyclo[3.2.2]nonan-7-ol hydrochloride
  • 3-Azabicyclo[3.3.1]nonane derivatives

Uniqueness

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the 7th position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-6-1-7(3-8)5-9-4-6;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNOPQATAUXHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951440-87-1
Record name 3-Azabicyclo[3.3.1]nonan-7-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride
Reactant of Route 2
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride
Reactant of Route 3
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride
Reactant of Route 4
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride
Reactant of Route 5
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride
Reactant of Route 6
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.